Chirality Verified by Opposite Specific Optical Rotation
The fundamental differentiating property between the (2R) D-enantiomer and the (2S) L-enantiomer is their behavior in polarized light. This is a direct, quantitative measure of their opposite absolute configuration. The target compound, (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid, exhibits a positive specific optical rotation [α] of +63° to +68° (c=1 in acetic acid) [1]. In contrast, its enantiomer, (2S)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid (CAS 26250-84-0), shows a negative specific optical rotation [α] of -63.2° (c=1 in acetic acid) .
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | [α] = +63° to +68° (c=1 in acetic acid) [1] |
| Comparator Or Baseline | (2S)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid (CAS 26250-84-0): [α] = -63.2° (c=1 in acetic acid) |
| Quantified Difference | Opposite sign and magnitude of rotation, confirming distinct enantiomeric identity. |
| Conditions | Polarimetry measurement with c=1 in acetic acid solvent at room temperature. |
Why This Matters
Specific optical rotation is the gold-standard, legally binding method for confirming enantiomeric identity and purity, ensuring that the correct stereoisomer is being used for a given synthesis or application.
- [1] ChemicalBook. 28697-17-8 (R)-(+)-N-Boc-2-piperidinecarboxylic acid [Online]. Available at: https://www.chemicalbook.cn/CASEN_28697-17-8.htm View Source
